molecular formula C13H20N2OS B5137233 1-ethyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine

1-ethyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine

Cat. No.: B5137233
M. Wt: 252.38 g/mol
InChI Key: QSXJMTPPLLKDFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as EET and has been shown to have a range of biochemical and physiological effects. In

Safety and Hazards

The safety and hazards associated with piperazine derivatives depend on their specific structure and use. Some piperazine derivatives have been found to be non-toxic to human cells .

Future Directions

The future directions in the field of piperazine derivatives are likely to involve the design and synthesis of new compounds with improved biological activity and selectivity. This could involve the use of advanced synthetic techniques and the exploration of new biological targets .

Properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(5-ethylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-3-11-5-6-12(17-11)13(16)15-9-7-14(4-2)8-10-15/h5-6H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXJMTPPLLKDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)N2CCN(CC2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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